Cavaol E
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Overview
Description
Cavaol E is a natural compound commonly found in plants with potential biomedical applications. It exhibits antioxidant and anti-inflammatory properties, making it a promising candidate for studying oxidative stress-related diseases such as cancer and cardiovascular disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes and reaction conditions for Cavaol E are not well-documented in the available literature. it is known that this compound can be isolated from natural sources, particularly plants, through various extraction and purification techniques.
Industrial Production Methods
Industrial production methods for this compound are also not extensively detailed. Given its natural occurrence, the primary method of obtaining this compound likely involves large-scale extraction from plant materials followed by purification processes to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cavaol E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, reagents such as potassium permanganate or hydrogen peroxide may be used. Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions could use reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound might yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions could result in a variety of substituted derivatives.
Scientific Research Applications
Cavaol E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for its potential in treating diseases such as cancer and cardiovascular disorders.
Industry: this compound may have applications in the development of new materials and products, particularly those requiring antioxidant properties
Mechanism of Action
The mechanism of action of Cavaol E involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, this compound modulates inflammatory pathways, thereby reducing inflammation and its associated effects.
Comparison with Similar Compounds
Cavaol E can be compared with other similar compounds, such as:
Curcumin: Like this compound, curcumin exhibits antioxidant and anti-inflammatory properties. curcumin is derived from turmeric, while this compound is found in different plant sources.
Resveratrol: This compound, found in grapes and red wine, also has antioxidant properties. Resveratrol and this compound share similar mechanisms of action but differ in their chemical structures and sources.
Quercetin: Found in various fruits and vegetables, quercetin is another antioxidant compound. It has similar effects to this compound but differs in its specific molecular targets and pathways.
This compound stands out due to its unique chemical structure and specific sources, making it a distinct compound with its own set of properties and applications.
Properties
Molecular Formula |
C25H36O9 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 2-[3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C25H36O9/c1-13(2)6-8-15-10-17(19(27)24(31)32-5)11-16(9-7-14(3)4)23(15)34-25-22(30)21(29)20(28)18(12-26)33-25/h6-7,10-11,18-22,25-30H,8-9,12H2,1-5H3/t18-,19?,20-,21+,22-,25+/m1/s1 |
InChI Key |
UXEOSFOEEYXCTQ-ONNYNNEASA-N |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(C(=O)OC)O)C |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(C(=O)OC)O)C |
Origin of Product |
United States |
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